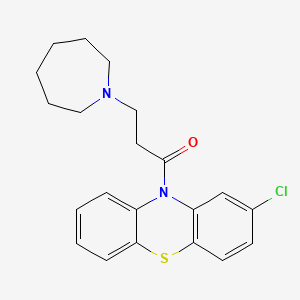
3-(azepan-1-yl)-1-(2-chloro-10H-phenothiazin-10-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur
The 1-azepanyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 1-azepanamine with a suitable acylating agent, such as 3-chloropropionyl chloride, to form the 3-(1-azepanyl)propanoyl intermediate. This intermediate is then coupled with the chlorinated phenothiazine core under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of 10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted phenothiazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are performed in polar solvents like dimethylformamide or acetonitrile, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced phenothiazine derivatives
Substitution: Substituted phenothiazine derivatives
Applications De Recherche Scientifique
10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine has a wide range of scientific research applications:
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids, which can provide insights into its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly its potential as an antipsychotic and antiemetic agent. Its unique structure allows it to interact with specific receptors in the central nervous system.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in organic electronics and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets dopamine receptors in the central nervous system, which are implicated in the regulation of mood, behavior, and cognition.
Pathways Involved: By binding to dopamine receptors, the compound modulates dopaminergic signaling pathways, leading to its antipsychotic effects. It may also interact with other neurotransmitter systems, such as serotonin and norepinephrine, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine can be compared with other phenothiazine derivatives:
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties. Unlike 10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine, chlorpromazine has a different substituent pattern, leading to variations in its pharmacological effects.
Periciazine: Similar to 10-[3-(1-azepanyl)propanoyl]-2-chloro-10H-phenothiazine, periciazine is used in the treatment of psychiatric disorders. it has a different side chain, which affects its receptor binding affinity and therapeutic profile.
Fluphenazine: Another phenothiazine antipsychotic with a different substituent pattern. It is known for its long-acting injectable formulations, which are used in the management of chronic psychiatric conditions.
Propriétés
Formule moléculaire |
C21H23ClN2OS |
|---|---|
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
3-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one |
InChI |
InChI=1S/C21H23ClN2OS/c22-16-9-10-20-18(15-16)24(17-7-3-4-8-19(17)26-20)21(25)11-14-23-12-5-1-2-6-13-23/h3-4,7-10,15H,1-2,5-6,11-14H2 |
Clé InChI |
YHYYDZMHTBAZOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13367274.png)
![4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367280.png)
![6-(2,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367295.png)
![3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride](/img/structure/B13367297.png)
![5,8-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B13367300.png)
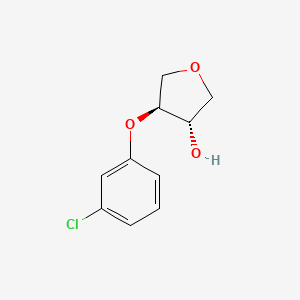
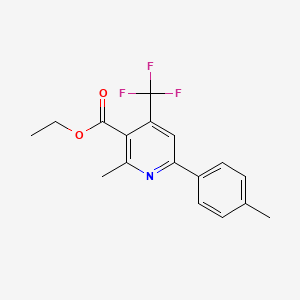
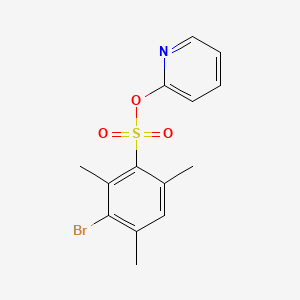
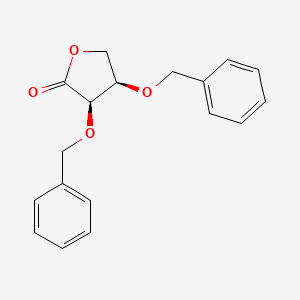
![[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B13367335.png)
![3-Azaspiro[5.5]undecan-9-ol](/img/structure/B13367337.png)
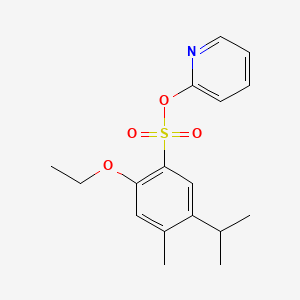
![6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367344.png)
![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13367345.png)
